![molecular formula C14H30N6OSi B14272748 [(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane CAS No. 137897-64-4](/img/structure/B14272748.png)
[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane is a chemical compound known for its unique structure and reactivity It contains azide groups, which are known for their high energy and potential for various chemical transformations
Métodos De Preparación
The synthesis of [(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane typically involves the reaction of a suitable silane precursor with azide sources under controlled conditions. One common method involves the use of sodium azide in the presence of a catalyst to facilitate the azidation process. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The azide groups can be oxidized to form nitro compounds under specific conditions.
Reduction: Reduction of the azide groups can lead to the formation of amines.
Aplicaciones Científicas De Investigación
[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds, particularly in the formation of triazoles through click chemistry.
Biology: The compound’s azide groups make it useful in bioconjugation techniques, where it can be used to label biomolecules.
Mecanismo De Acción
The mechanism of action of [(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane primarily involves the reactivity of its azide groups. These groups can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is harnessed in various applications, including the formation of bioconjugates and advanced materials. The molecular targets and pathways involved depend on the specific application and the nature of the other reactants involved .
Comparación Con Compuestos Similares
[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane can be compared with other azide-containing compounds such as:
Azidomethylsilane: Similar in reactivity but with different structural properties.
Tris(azidomethyl)silane: Contains multiple azide groups, offering higher reactivity but also increased handling risks.
Propiedades
Número CAS |
137897-64-4 |
|---|---|
Fórmula molecular |
C14H30N6OSi |
Peso molecular |
326.51 g/mol |
Nombre IUPAC |
2,3-diazidopentan-3-yloxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C14H30N6OSi/c1-9-14(18-20-16,13(8)17-19-15)21-22(10(2)3,11(4)5)12(6)7/h10-13H,9H2,1-8H3 |
Clave InChI |
IIPWHNHYAUETRM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C)N=[N+]=[N-])(N=[N+]=[N-])O[Si](C(C)C)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


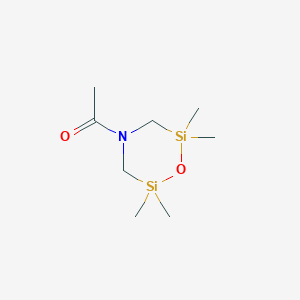
![Piperazine, 1-(1-methylethyl)-4-[(2-oxo-1-pyrrolidinyl)acetyl]-](/img/structure/B14272682.png)
![(4-{Butyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14272684.png)
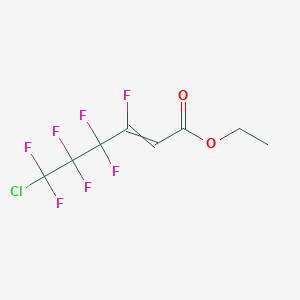
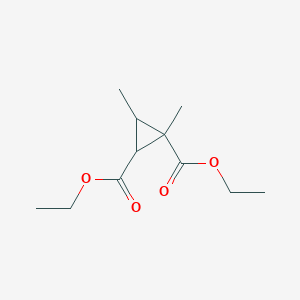
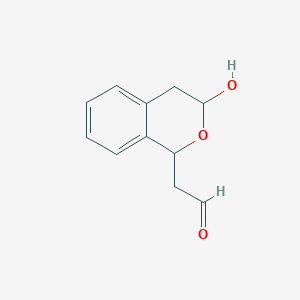
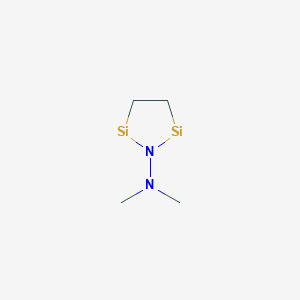
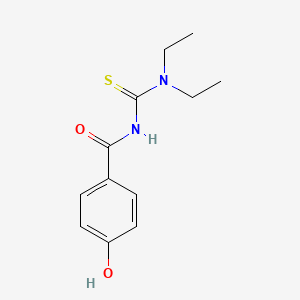
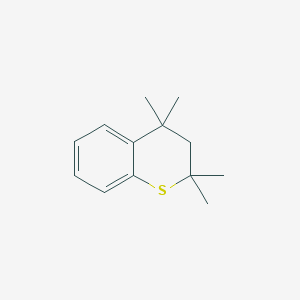


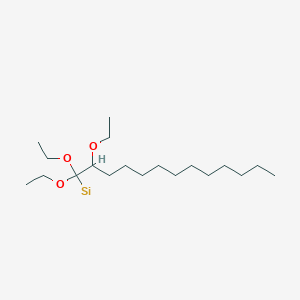
![1-[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]butan-2-one](/img/structure/B14272742.png)

